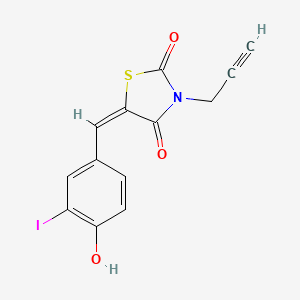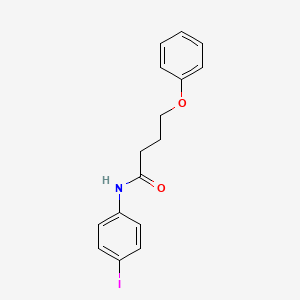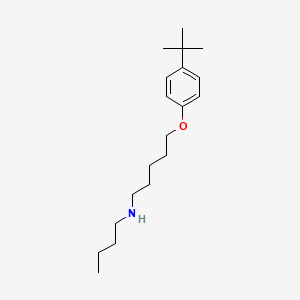
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HIT-TZD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in regulating cell proliferation and differentiation. 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to activate the AMP-activated protein kinase pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of Akt and mTOR, which are involved in regulating cell survival and growth. In adipocytes, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to increase the expression of glucose transporter 4 and enhance glucose uptake. In neuronal cells, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity in cell culture and animal studies. However, one limitation of using 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione research include investigating its potential use in combination with other drugs for cancer treatment, exploring its effects on mitochondrial function and metabolism, and evaluating its neuroprotective effects in animal models of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and to optimize its chemical properties for therapeutic use.
Synthesemethoden
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the condensation of 4-hydroxy-3-iodobenzaldehyde and 2-propyn-1-ol to form 4-hydroxy-3-iodobenzyl propargyl ether. This intermediate compound is then reacted with thiosemicarbazide to produce the 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione compound.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose uptake in adipocytes. In neurodegenerative disorder research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been investigated for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3S/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h1,3-4,6-7,16H,5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQKJGAQGGXXOI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)

![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)